4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol
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Overview
Description
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol is a complex organic compound with a variety of functional groups, including hydroxyl, ether, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylpyridine with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with a phenol derivative in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Shares the pyridine ring structure and has similar biological activities.
4-(3-Methoxypropoxy)-3-methylpyridin-2-ylmethanol: Contains a similar pyridine ring and hydroxyl group.
Uniqueness
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
66781-40-6 |
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Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
4-[2-[[2-hydroxy-3-(4-methylpyridin-2-yl)oxypropyl]amino]ethyl]phenol |
InChI |
InChI=1S/C17H22N2O3/c1-13-6-9-19-17(10-13)22-12-16(21)11-18-8-7-14-2-4-15(20)5-3-14/h2-6,9-10,16,18,20-21H,7-8,11-12H2,1H3 |
InChI Key |
MVBFLRYJALXNND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)OCC(CNCCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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